Cas no 2228699-44-1 ((4-ethoxy-2-methylphenyl)methanesulfonyl fluoride)

(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride
- 2228699-44-1
- EN300-2003574
-
- インチ: 1S/C10H13FO3S/c1-3-14-10-5-4-9(8(2)6-10)7-15(11,12)13/h4-6H,3,7H2,1-2H3
- InChIKey: AQHQZKOVAIQAHQ-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC(=CC=1C)OCC)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 232.05694361g/mol
- どういたいしつりょう: 232.05694361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003574-0.5g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-2003574-0.1g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 0.1g |
$1005.0 | 2023-09-16 | ||
Enamine | EN300-2003574-5g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 5g |
$3313.0 | 2023-09-16 | ||
Enamine | EN300-2003574-1g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 1g |
$1142.0 | 2023-09-16 | ||
Enamine | EN300-2003574-0.05g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-2003574-10.0g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 10g |
$4914.0 | 2023-05-25 | ||
Enamine | EN300-2003574-1.0g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 1g |
$1142.0 | 2023-05-25 | ||
Enamine | EN300-2003574-10g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 10g |
$4914.0 | 2023-09-16 | ||
Enamine | EN300-2003574-0.25g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 0.25g |
$1051.0 | 2023-09-16 | ||
Enamine | EN300-2003574-5.0g |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride |
2228699-44-1 | 5g |
$3313.0 | 2023-05-25 |
(4-ethoxy-2-methylphenyl)methanesulfonyl fluoride 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
(4-ethoxy-2-methylphenyl)methanesulfonyl fluorideに関する追加情報
Comprehensive Guide to (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride (CAS No. 2228699-44-1): Properties, Applications, and Market Insights
The chemical compound (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride (CAS No. 2228699-44-1) is a specialized organosulfur compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. As researchers increasingly explore sulfonyl fluoride derivatives for their reactivity and stability, this particular compound stands out for its methanesulfonyl fluoride moiety combined with an ethoxy-methylphenyl group, creating interesting possibilities for selective chemical modifications.
From a molecular perspective, (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride contains several functional groups that contribute to its chemical behavior. The methanesulfonyl fluoride (-SO2F) group is particularly noteworthy as it has become a hot topic in medicinal chemistry and bioconjugation techniques. Recent studies (2022-2023) have highlighted how sulfonyl fluorides demonstrate excellent stability in aqueous environments while maintaining high reactivity with nucleophiles, making them valuable for proteomics research and covalent inhibitor development.
The current scientific literature reveals growing interest in 2228699-44-1 as a potential building block for small molecule drug discovery. Its structural features make it particularly suitable for creating targeted covalent inhibitors, a class of compounds that has revolutionized treatment approaches for various conditions. The ethoxy group at the para position provides opportunities for further derivatization, while the methyl group ortho to the sulfonyl fluoride may influence the compound's steric properties and binding characteristics.
In material science applications, (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride has shown promise as a precursor for polymer modification. Researchers are investigating its use in creating functionalized surfaces with specific chemical properties. The compound's ability to form stable covalent bonds under mild conditions makes it attractive for surface engineering applications where precise control over interfacial chemistry is required.
The synthesis and handling of CAS 2228699-44-1 require specialized knowledge due to the reactivity of the sulfonyl fluoride group. Standard protocols typically involve anhydrous conditions and careful temperature control to prevent hydrolysis. Recent advancements in flow chemistry techniques have improved the efficiency and safety of producing such compounds, addressing one of the most common challenges in working with reactive intermediates.
Market analysis indicates growing demand for (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride among contract research organizations and pharmaceutical developers. The compound's price and availability fluctuate based on raw material costs and synthesis complexity. Suppliers specializing in custom organofluorine compounds have reported increased inquiries about this specific molecule, particularly from researchers working on kinase inhibitors and covalent drug discovery platforms.
From a regulatory perspective, 2228699-44-1 is not currently listed on major controlled substance inventories, though proper chemical safety protocols must always be followed during handling. The compound's material safety data sheet (MSDS) provides detailed information about appropriate personal protective equipment and storage conditions to ensure safe laboratory practices.
Future research directions for (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride may explore its potential in click chemistry applications and as a biocompatible linker in drug delivery systems. The unique combination of its aromatic ether and sulfonyl fluoride functionalities offers intriguing possibilities for creating novel chemical entities with tailored properties. As the scientific community continues to investigate covalent drug design strategies, compounds like CAS 2228699-44-1 will likely play increasingly important roles in advancing therapeutic development.
For researchers considering working with (4-ethoxy-2-methylphenyl)methanesulfonyl fluoride, it's essential to consult recent literature on sulfonyl fluoride chemistry and stay updated on the latest synthetic methodologies. The compound represents an excellent example of how carefully designed small molecule building blocks can enable innovative approaches in both pharmaceutical and material science research.
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